Tert-butyl 4-hydroxyazepane-1-carboxylate
Overview
Description
Tert-butyl 4-hydroxyazepane-1-carboxylate is a chemical compound with the linear formula C11H21NO3 . It is a solid substance .
Synthesis Analysis
The synthesis of this compound involves the use of ammonium formate in ethanol for 1 hour at heating/reflux conditions. This is followed by the addition of di-tert-butyl dicarbonate at room temperature, and the mixture is stirred for 19 hours .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-4-5-9(13)6-8-12/h9,13H,4-8H2,1-3H3 . The molecular weight of the compound is 215.29 .
Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 310.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It has a molar refractivity of 57.6±0.3 cm3, and a molar volume of 199.4±3.0 cm3 . The compound has 4 H-bond acceptors, 1 H-bond donor, and 2 freely rotating bonds .
Scientific Research Applications
Chiral Supercritical Fluid Chromatography
Tert-butyl 4-hydroxyazepane-1-carboxylate has been isolated using chiral supercritical fluid chromatography (SFC), a technique significant in the preparation of enantiomerically pure compounds. This process involved the resolution of the racemate and resulted in a significant yield of the dextrogyre enantiomer, demonstrating the compound's utility in stereochemical separations and analyses (Carry et al., 2013).
Synthesis of Rho-Kinase Inhibitor Intermediate
This compound has been used in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of the Rho-kinase inhibitor K-115. This highlights its role in the synthesis of medically relevant molecules, especially in multikilogram production (Gomi et al., 2012).
Synthesis of Piperidine Derivatives
The this compound is instrumental in the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate. This demonstrates its use in creating complex molecular structures, which could have implications in various fields of chemistry and pharmacology (Boev et al., 2015).
Enantioselective Synthesis
In another study, the compound played a crucial role in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, used for potent CCR2 antagonists. This underlines its significance in the targeted and precise synthesis of biologically active molecules (Campbell et al., 2009).
Safety and Hazards
The compound is associated with hazard statements H302-H315-H319-H332-H335, indicating potential hazards upon exposure . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
tert-butyl 4-hydroxyazepane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-4-5-9(13)6-8-12/h9,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFSWDBNKHNGGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629063 | |
Record name | tert-Butyl 4-hydroxyazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478832-21-2 | |
Record name | tert-Butyl 4-hydroxyazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.